molecular formula C21H20N4O2 B12898670 4,4'-Methylenebis(3-methyl-1-phenyl-1H-pyrazol-5(4H)-one) CAS No. 7149-40-8

4,4'-Methylenebis(3-methyl-1-phenyl-1H-pyrazol-5(4H)-one)

Cat. No.: B12898670
CAS No.: 7149-40-8
M. Wt: 360.4 g/mol
InChI Key: GSGQPWUAVWEUIW-UHFFFAOYSA-N
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Description

4,4’-Methylenebis(3-methyl-1-phenyl-1H-pyrazol-5(4H)-one) is an organic compound that belongs to the class of pyrazolones This compound is characterized by its unique structure, which includes two pyrazolone rings connected by a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Methylenebis(3-methyl-1-phenyl-1H-pyrazol-5(4H)-one) typically involves the condensation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with formaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of 4,4’-Methylenebis(3-methyl-1-phenyl-1H-pyrazol-5(4H)-one) follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4,4’-Methylenebis(3-methyl-1-phenyl-1H-pyrazol-5(4H)-one) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazolone compounds.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazolone rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

    Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions include various substituted pyrazolones and their derivatives, which can have different physical and chemical properties depending on the nature of the substituents.

Scientific Research Applications

4,4’-Methylenebis(3-methyl-1-phenyl-1H-pyrazol-5(4H)-one) has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory and analgesic properties.

    Material Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Biological Studies: The compound is investigated for its interactions with biological molecules and its potential effects on cellular processes.

    Industrial Applications: It is used as an intermediate in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of 4,4’-Methylenebis(3-methyl-1-phenyl-1H-pyrazol-5(4H)-one) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its anti-inflammatory properties may be attributed to its ability to inhibit the activity of cyclooxygenase enzymes, which play a key role in the inflammatory response.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one: A precursor to 4,4’-Methylenebis(3-methyl-1-phenyl-1H-pyrazol-5(4H)-one) with similar structural features.

    4,4’-Methylenebis(1-phenyl-1H-pyrazol-5(4H)-one): A related compound with a similar methylene bridge but without the methyl groups on the pyrazolone rings.

Uniqueness

4,4’-Methylenebis(3-methyl-1-phenyl-1H-pyrazol-5(4H)-one) is unique due to the presence of both methyl and phenyl groups on the pyrazolone rings, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

7149-40-8

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

5-methyl-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methyl]-2-phenyl-4H-pyrazol-3-one

InChI

InChI=1S/C21H20N4O2/c1-14-18(20(26)24(22-14)16-9-5-3-6-10-16)13-19-15(2)23-25(21(19)27)17-11-7-4-8-12-17/h3-12,18-19H,13H2,1-2H3

InChI Key

GSGQPWUAVWEUIW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1CC2C(=NN(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4

Origin of Product

United States

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